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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

Cat. No.: B022952

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, dedicated theoretical and computational research papers focusing
specifically on 2-Methyl-3-phenylbutanoic acid are not readily available in public databases.
This guide therefore summarizes the existing computed data available from chemical
databases and presents a comprehensive, hypothetical protocol for conducting a thorough
theoretical study of the molecule. This protocol is intended to serve as a roadmap for
researchers in the field.

Introduction to 2-Methyl-3-phenylbutanoic Acid

2-Methyl-3-phenylbutanoic acid is a carboxylic acid with the molecular formula C11H140x2. It is
a derivative of butanoic acid with methyl and phenyl substituents. While extensive experimental
and theoretical studies on this specific molecule are limited, its structural motifs are common in
organic chemistry and medicinal chemistry, suggesting its potential for further investigation.
This document outlines its known computational properties and proposes a standardized
workflow for its in-depth theoretical analysis.

Known Identifiers and Computed Properties

The following data has been aggregated from the PubChem database. These properties are
computationally derived and provide a baseline for further theoretical investigation.[1][2]

Table 1: Chemical Identifiers
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Identifier Value Source

2-methyl-3-phenylbutanoic

IUPAC Name ) PubChem[1]
acid

CAS Number 19731-91-0 PubChem[1]

Molecular Formula C11H1402 PubChem[1]
CC(C1=CC=CC=C1)C(C)C(=0O

SMILES 0 PubChem[1]

INChl=1S/C11H1402/c1-
InChl 8(9(2)11(12)13)10-6-4-3-5-7-  PubChem[1]
10/h3-9H,1-2H3,(H,12,13)

NRYIIIVIJCVRSSH-
InChiKey PubChem[1]
UHFFFAOYSA-N

Table 2: C | Physicochemical .

Property Value Source
Molecular Weight 178.23 g/mol PubChem[1][2]
Exact Mass 178.099379685 Da PubChem[1][2]
XLogP3 2.6 PubChem[1][2]
Hydrogen Bond Donor Count 1 PubChem|[2]
Hydrogen Bond Acceptor

Count 2 PubChem[2]
Rotatable Bond Count 3 PubChem][2]
Topological Polar Surface Area  37.3 A2 PubChem[1][2]
Heavy Atom Count 13 PubChem

Proposed Experimental Protocol for Theoretical
Analysis
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The following section details a robust, multi-step computational methodology for a
comprehensive theoretical study of 2-Methyl-3-phenylbutanoic acid.

Computational Method

The recommended approach is to use Density Functional Theory (DFT), which offers a good
balance between accuracy and computational cost for a molecule of this size.

e Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

e Basis Set: 6-311++G(d,p) basis set. This set is extensive and includes diffuse functions (++)
for accurately describing anions and p and d polarization functions for non-hydrogen and
hydrogen atoms, respectively.

o Software: A standard quantum chemistry package such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Vibrational Analysis

e Initial Structure: The initial 3D structure of 2-Methyl-3-phenylbutanoic acid can be built
using software like Avogadro or GaussView.

» Optimization: A full geometry optimization should be performed in the gas phase using the
selected DFT method (B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the
molecule. The convergence criteria should be set to tight to ensure a true minimum is found.

o Frequency Calculation: Following optimization, a vibrational frequency analysis must be
performed at the same level of theory. The absence of imaginary frequencies will confirm
that the optimized structure corresponds to a true local minimum on the potential energy
surface. These calculations also yield important thermodynamic data such as zero-point
vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic and Reactivity Analysis

o Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The
HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and
kinetic stability.
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e Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the
charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions
(negative potential) indicate electron-rich areas prone to electrophilic attack, while blue
regions (positive potential) indicate electron-deficient areas susceptible to nucleophilic
attack.

» Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insights into
intramolecular interactions, charge delocalization, and hyperconjugative effects, which are
crucial for understanding the molecule's stability.

The logical flow of this proposed theoretical study is visualized below.
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Click to download full resolution via product page

Caption: Proposed workflow for the theoretical analysis of 2-Methyl-3-phenylbutanoic acid.
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Potential Applications in Drug Development

For professionals in drug development, theoretical studies can provide valuable preliminary
data.

e Pharmacophore Modeling: The optimized 3D structure and MEP map can be used to identify
key pharmacophoric features.

¢ QSAR Studies: Calculated quantum chemical descriptors (e.g., HOMO/LUMO energies,
dipole moment) can serve as inputs for Quantitative Structure-Activity Relationship (QSAR)
models to predict biological activity.

o Metabolic Stability: The MEP and FMO analysis can help predict sites susceptible to
metabolic transformation by enzymes like Cytochrome P450.

A potential extension of this workflow, particularly relevant for drug development, would involve
molecular docking studies.
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Caption: Logical workflow for molecular docking studies.

By following this structured theoretical protocol, researchers can generate a comprehensive
dataset to elucidate the structural, electronic, and reactive properties of 2-Methyl-3-
phenylbutanoic acid, paving the way for its potential application in various scientific domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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